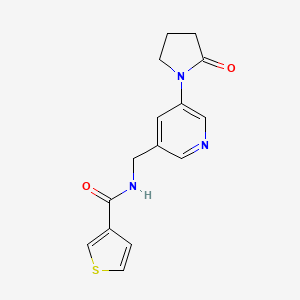

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-14-2-1-4-18(14)13-6-11(7-16-9-13)8-17-15(20)12-3-5-21-10-12/h3,5-7,9-10H,1-2,4,8H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHSUEJRCQINDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 368.4 g/mol. Its structure features a pyrrolidinone ring, a pyridine ring, and a thiophene moiety, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrrolidinone ring may interact with enzyme active sites, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate enzyme or receptor activity, leading to observed biological effects such as:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines.

- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains.

- Neuroprotective Effects : Investigations indicate possible protective effects against neurodegenerative conditions.

In Vitro Studies

Recent studies have focused on the compound's efficacy against various biological targets:

- Cytotoxicity Assays : In vitro testing on human cancer cell lines revealed IC50 values indicating significant cytotoxicity at concentrations ranging from 10 µM to 50 µM.

Case Studies

-

Case Study 1: Antitumor Activity

- A study evaluated the compound's effect on MCF7 breast cancer cells, demonstrating a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Case Study 2: Antimicrobial Efficacy

- Another investigation assessed the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrrolidinone Ring : This can be achieved through reduction methods.

- Pyridine Ring Substitution : Electrophilic aromatic substitution is employed to introduce functional groups.

- Thiophene Integration : The thiophene moiety is added through coupling reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares partial structural homology with derivatives reported in the Iranian Journal of Pharmaceutical Research (2021), which describe thiazole-based benzamide/isonicotinamide analogs with pyridine and amine substituents . Below is a comparative analysis:

Core Structural Differences

Key Implications:

- Thiophene vs. Thiazole : Thiophene’s electron-rich aromatic system may enhance lipophilicity and metabolic stability compared to thiazole, which contains a sulfur and nitrogen atom that could influence polarity and bioavailability.

- Pyrrolidone vs. Amines: The lactam in the target compound provides a rigid, planar structure with hydrogen-bond donor/acceptor capabilities, whereas morpholine/piperazine substituents in analogs (e.g., 4d, 4i) offer flexible, basic amine groups that may improve solubility .

Physicochemical Properties

Observations:

- Melting points for analogs range from 162–190°C, correlating with crystallinity influenced by halogenation (e.g., 3,4-dichloro in 4d/4e) and hydrogen-bonding groups. The absence of halogens in the target compound may reduce melting point.

Spectroscopic Characterization

The evidence compounds were validated via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS . For example:

- 4d : $ ^1H $-NMR (DMSO-d6) δ 8.80 (s, 1H, pyridine), 3.60 (m, 4H, morpholine).

- 4i : HRMS m/z 445.1821 ([M+H]$^+$), confirming molecular formula $ C{22}H{21}N5O2S $.

The target compound would require similar validation, with expected $ ^1H $-NMR signals for the pyrrolidone carbonyl (δ ~2.5–3.5 ppm) and thiophene protons (δ ~7.0–7.5 ppm).

Research Findings and Implications

Bioactivity of Analogs

For instance:

- 4d and 4e (3,4-dichlorobenzamide derivatives) showed moderate activity against S. aureus, likely due to hydrophobic interactions with bacterial membranes.

- 4i (isonicotinamide derivative) exhibited enhanced solubility, attributed to the morpholine substituent.

Inferred Properties of the Target Compound

- Solubility : The pyrrolidone group may improve aqueous solubility compared to morpholine/piperazine analogs due to its lactam polarity.

- Bioactivity : The thiophene-carboxamide moiety could target enzymes with aromatic binding pockets (e.g., tyrosine kinases), though empirical data are needed.

Q & A

Basic: What are the optimal synthetic routes to improve yield and purity of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including coupling of thiophene-3-carboxylic acid derivatives with pyridine intermediates. Key steps:

- Coupling agents : Use N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) to activate carboxyl groups for amide bond formation .

- Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the compound. Continuous flow reactors can enhance reaction efficiency and purity .

- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents (e.g., 1.2 equivalents of coupling agents) .

Basic: How to confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR spectroscopy :

- 1H NMR : Identify protons on the thiophene ring (δ 6.8–7.5 ppm), pyridine (δ 8.0–8.5 ppm), and pyrrolidinone (δ 2.5–3.5 ppm). Integration ratios validate substituent positions .

- 13C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and aromatic carbons (~120–150 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated m/z for C16H16N3O2S: 314.0964) .

- X-ray crystallography : Resolve bond lengths/angles for pyrrolidinone and thiophene-pyridine connectivity .

Advanced: How to resolve contradictions in reported biological activity (e.g., anti-inflammatory vs. anticancer effects)?

Methodological Answer:

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity, RAW 264.7 for anti-inflammatory assays) and control compounds (e.g., doxorubicin for anticancer, dexamethasone for anti-inflammatory) .

- Dose-response analysis : Perform IC50 calculations across multiple concentrations (e.g., 0.1–100 µM) to differentiate activity thresholds .

- Mechanistic studies : Conduct Western blotting for pathway markers (e.g., NF-κB for inflammation, caspase-3 for apoptosis) to clarify primary targets .

Advanced: What strategies address poor aqueous solubility during in vitro testing?

Methodological Answer:

- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based solubilizers .

- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety .

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) or polymeric nanoparticles (PLGA) to enhance bioavailability .

Basic: How to design a stability study under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal stability : Store samples at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor decomposition by TLC or LC-MS .

- Light sensitivity : Conduct studies under UV light (λ = 254 nm) to assess photodegradation .

Advanced: How to elucidate the compound’s molecular targets using computational and experimental approaches?

Methodological Answer:

- Molecular docking : Screen against databases (e.g., PDB, ChEMBL) using AutoDock Vina. Prioritize targets like COX-2 or EGFR kinase based on binding affinity (ΔG ≤ −8 kcal/mol) .

- Surface plasmon resonance (SPR) : Immobilize recombinant proteins (e.g., BSA-conjugated enzymes) to measure real-time binding kinetics (KD values) .

- CRISPR-Cas9 knockout : Validate target relevance by knocking out candidate genes (e.g., PTGS2 for COX-2) in cell-based assays .

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 314→154 (quantifier) and 314→98 (qualifier) .

- Calibration curve : Prepare standards in plasma/serum (0.1–50 ng/mL) with deuterated internal standards (e.g., d4-thiophene) for precision .

- Extraction : Solid-phase extraction (SPE) with Oasis HLB cartridges for ≥90% recovery .

Advanced: How to design in vivo pharmacokinetic studies for this compound?

Methodological Answer:

- Animal models : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose .

- Bioanalysis : Quantify using LC-MS/MS. Calculate parameters: Cmax (ng/mL), t1/2 (h), AUC0–24 (ng·h/mL) .

- Tissue distribution : Sacrifice animals at 24 h; homogenize liver, kidneys, and brain for compound quantification .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified pyrrolidinone (e.g., 3-methyl vs. 3-fluorophenyl) and assess IC50 shifts .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors at pyrrolidinone) using MOE or Schrodinger .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood .

- Waste disposal : Collect organic waste in halogen-resistant containers for incineration .

- Acute toxicity screening : Perform OECD 423 tests in rodents (dose: 300 mg/kg) to classify hazard levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.